molecular formula C15H12BrClO B1292965 4'-Bromo-3-(3-chlorophenyl)propiophenone CAS No. 898762-56-6

4'-Bromo-3-(3-chlorophenyl)propiophenone

Cat. No. B1292965
CAS RN: 898762-56-6
M. Wt: 323.61 g/mol
InChI Key: UFDAENUPQRIIDS-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-3-(3-chlorophenyl)propiophenone" is a brominated and chlorinated propiophenone derivative. While the provided papers do not directly discuss this compound, they offer insights into related brominated and chlorinated organic compounds, their synthesis, structural characterization, and potential applications, such as in the field of materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated and chlorinated compounds is a topic of interest in several papers. For instance, a method for synthesizing 2-bromo-4-alkylthiophenes with high yields is described, which involves regioselective lithiation followed by quenching with bromine . Another paper details the synthesis of enantiomerically pure diarylethanes starting from a bromo-chloro phenyl compound, highlighting the importance of resolving intermediates to obtain optically pure enantiomers . Additionally, the synthesis of a Schiff base compound through the condensation of a bromo-chloro salicylaldehyde derivative is reported, showcasing the utility of these halogenated compounds in forming more complex structures .

Molecular Structure Analysis

Single-crystal X-ray diffraction is a common technique used to determine the molecular structure of halogenated compounds. For example, the crystal structure of a cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone is provided, offering insights into the stereochemistry of brominated compounds . Similarly, the structure of a Schiff base compound with bromo and chloro substituents is elucidated, revealing a trans configuration around the C=N double bond and coplanarity between the benzene and pyridine rings .

Chemical Reactions Analysis

The reactivity of brominated and chlorinated compounds is explored in several studies. The different reactivities of isomeric compounds towards bromination are analyzed, which is crucial for understanding the chemical behavior of such molecules . Furthermore, the synthesis of a tetrabromo chlorophenyl compound via a Wittig reaction demonstrates the versatility of bromo-chloro compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated compounds are diverse and can be tailored for specific applications. For instance, the optical properties of a dimethyl-dithieno compound are reported, indicating potential uses in materials science . The antibacterial activities of new bromo-chlorophenyl oxazaphosphinine oxides are evaluated, suggesting applications in pharmaceuticals . Additionally, the antioxidant properties of bromophenols are investigated, highlighting their potential as bioactive compounds .

Safety and Hazards

The compound is classified as an irritant . It may cause eye irritation, skin irritation, and may be harmful if inhaled . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDAENUPQRIIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644425
Record name 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898762-56-6
Record name 1-Propanone, 1-(4-bromophenyl)-3-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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